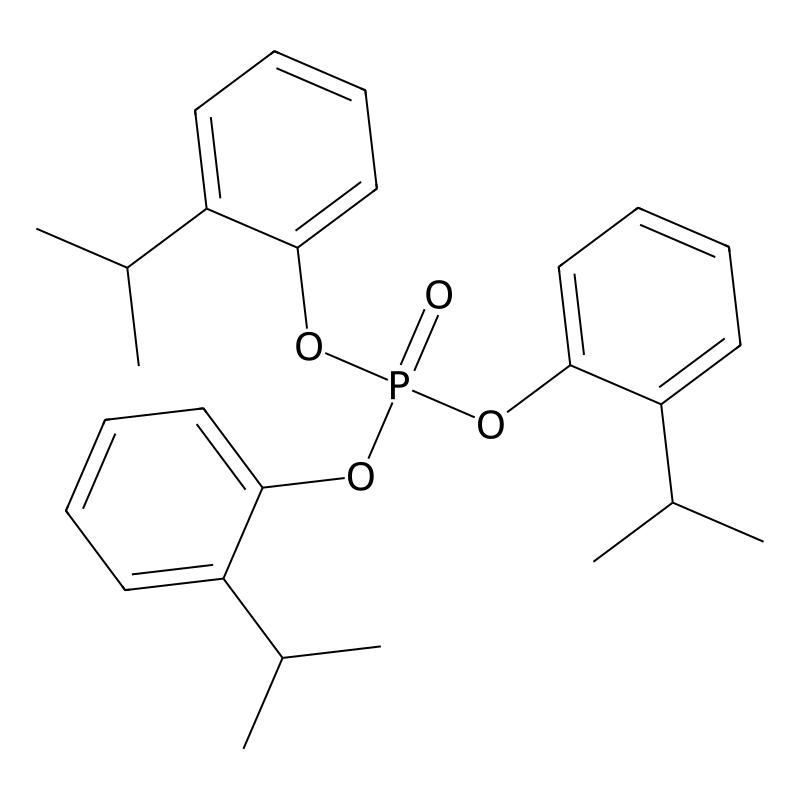

Tris(isopropylphenyl)phosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Flame Retardant Properties

TIPP has been extensively investigated for its flame retardant properties. Researchers have explored its effectiveness in reducing the flammability of various polymers, including polyurethane foam, epoxy resins, and polypropylene []. Its mechanism of action involves releasing phosphoric acid when exposed to heat. This phosphoric acid forms a protective layer on the polymer surface, hindering fire propagation [].

Studies have compared TIPP's efficiency with other flame retardants, evaluating factors like thermal stability, smoke suppression, and potential environmental concerns [].

Other Potential Applications

While flame retardancy is the primary research focus, some studies have explored TIPP's potential applications in other areas. These include:

- Lubricant Additives: Research suggests TIPP might possess lubricating properties, leading to investigations into its use as an additive in lubricants [].

- Plasticizer Development: Limited studies have explored the potential of TIPP as a plasticizer, which are substances that improve the flexibility of polymers [].

Tris(isopropylphenyl)phosphate is an organophosphate compound characterized by its three isopropylphenyl groups attached to a phosphate moiety. Its chemical formula is , and it is commonly used in various industrial applications, particularly as a flame retardant and plasticizer. The compound can exist in different isomeric forms depending on the position of the isopropyl groups on the phenyl rings, leading to variations in its physical and chemical properties .

Currently, there is no scientific consensus on a specific mechanism of action for TiPP. Research into its potential applications might shed light on its interaction with biological systems or other molecules.

Due to limited research on TiPP, specific data on its toxicity, flammability, or reactivity is not available. As an organophosphate, it's crucial to handle it with care, following general laboratory safety protocols for potentially hazardous chemicals while awaiting further research on its specific properties [].

Research indicates that tris(isopropylphenyl)phosphate may exhibit biological activity, particularly as a potential endocrine disruptor. Studies have suggested that it could interfere with hormone function in various organisms, raising concerns about its environmental and health impacts. Additionally, its use as a flame retardant has been restricted due to potential toxicity and bioaccumulation in ecosystems .

The synthesis of tris(isopropylphenyl)phosphate typically involves the reaction of phosphorus oxychloride with isopropylated phenol. The process can be summarized as follows:

- Preparation of Isopropylated Phenol: Isopropyl groups are introduced to phenol through alkylation reactions.

- Phosphorylation: The isopropylated phenol is then reacted with phosphorus oxychloride to form tris(isopropylphenyl)phosphate.

- Purification: The resulting product may require purification steps to isolate the desired isomers and remove any unreacted materials or by-products .

Tris(isopropylphenyl)phosphate is utilized in various applications, including:

- Flame Retardants: It has been employed in plastics and textiles to reduce flammability.

- Plasticizers: The compound serves as a plasticizer in polymers, enhancing flexibility and durability.

- Lubricants: Research has explored its potential use as an additive in lubricants due to its ability to reduce friction and wear .

Interaction studies have focused on the compound's behavior in biological systems and its environmental fate. Investigations into its interactions with proteins and cellular components have shown that it may disrupt normal physiological functions. Additionally, studies have assessed its persistence in the environment and potential for bioaccumulation, highlighting concerns regarding its long-term ecological impact .

Tris(isopropylphenyl)phosphate belongs to a broader class of organophosphates that share structural similarities but differ in their functional properties and applications. Here are some comparable compounds:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Tris(4-isopropylphenyl)phosphate | Similar structure; used as a flame retardant | |

| Tris(2-ethylhexyl) phosphate | Commonly used plasticizer; less toxic than tris(isopropylphenyl)phosphate | |

| Triphenyl phosphate | Traditional flame retardant; more environmentally persistent | |

| Tris(2-butoxyethyl) phosphate | Used in coatings; exhibits different solubility properties |

Tris(isopropylphenyl)phosphate stands out due to its unique combination of properties derived from the isopropyl groups' steric bulk and electronic effects, making it particularly effective as both a flame retardant and plasticizer while also raising specific environmental concerns not as prevalent with other compounds listed above .